2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene
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Overview
Description
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene: is an organic compound with the molecular formula C18H20BrClO3 . This compound is characterized by the presence of bromine, chlorine, and ethoxyphenoxy groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Reaction Conditions: The reaction involves the use of dichloromethane as a solvent and aluminium chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-chloro-2-fluorobenzene: This compound has similar halogen substitutions but includes a fluorine atom instead of the ethoxyphenoxy group.
1-bromo-2-chlorobenzene: A simpler structure with only bromine and chlorine substitutions on the benzene ring.
Uniqueness
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene is unique due to the presence of the ethoxyphenoxy group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. This makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-2-21-17-7-3-4-8-18(17)23-12-6-5-11-22-16-10-9-14(20)13-15(16)19/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRUWMXGMQKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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